molecular formula C13H19N3O4 B6620319 4-methyl-3-nitro-N-[3-(oxolan-3-yloxy)propyl]pyridin-2-amine

4-methyl-3-nitro-N-[3-(oxolan-3-yloxy)propyl]pyridin-2-amine

Cat. No.: B6620319
M. Wt: 281.31 g/mol
InChI Key: MJWBFHBLFLHMJE-UHFFFAOYSA-N
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Description

4-methyl-3-nitro-N-[3-(oxolan-3-yloxy)propyl]pyridin-2-amine is a complex organic compound with a pyridine ring substituted with a nitro group, a methyl group, and an amine group linked to an oxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-nitro-N-[3-(oxolan-3-yloxy)propyl]pyridin-2-amine typically involves multiple steps:

    Alkylation: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.

    Amination: The amine group can be introduced through nucleophilic substitution reactions.

    Oxolane Attachment: The oxolane moiety can be attached through etherification reactions using appropriate alkyl halides and base catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-nitro-N-[3-(oxolan-3-yloxy)propyl]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The methyl and nitro groups can participate in electrophilic and nucleophilic substitution reactions.

    Hydrolysis: The oxolane moiety can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Methyl iodide, sodium hydride.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Introduction of various functional groups in place of the methyl or nitro groups.

    Hydrolysis: Cleavage of the oxolane moiety to form corresponding alcohols.

Scientific Research Applications

4-methyl-3-nitro-N-[3-(oxolan-3-yloxy)propyl]pyridin-2-amine has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Use as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 4-methyl-3-nitro-N-[3-(oxolan-3-yloxy)propyl]pyridin-2-amine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group could participate in redox reactions, while the oxolane moiety may enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-(oxolan-3-yloxy)pyridin-4-amine: Similar structure but lacks the nitro and methyl groups.

    N-(pyridin-2-yl)amides: Compounds with a pyridine ring and amide functionality, but different substituents.

Uniqueness

4-methyl-3-nitro-N-[3-(oxolan-3-yloxy)propyl]pyridin-2-amine is unique due to the combination of its nitro, methyl, and oxolane substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications.

Properties

IUPAC Name

4-methyl-3-nitro-N-[3-(oxolan-3-yloxy)propyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4/c1-10-3-6-15-13(12(10)16(17)18)14-5-2-7-20-11-4-8-19-9-11/h3,6,11H,2,4-5,7-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWBFHBLFLHMJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)NCCCOC2CCOC2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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